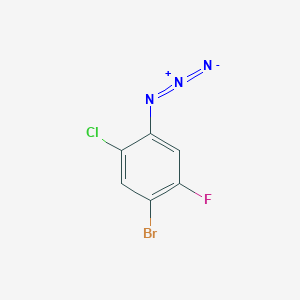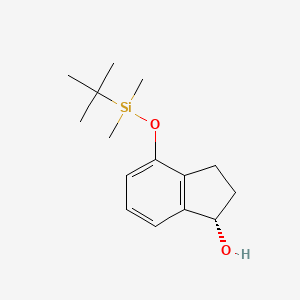
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL typically involves the protection of the hydroxyl group of (S)-2,3-dihydro-1H-inden-1-OL with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to handle the increased volume.
化学反応の分析
Types of Reactions
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Substitution reactions often involve reagents like TBAF (Tetrabutylammonium fluoride) to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols.
科学的研究の応用
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL is widely used in scientific research for various applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and materials.
作用機序
The mechanism of action of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL involves the protection of hydroxyl groups. The TBDMS group is introduced into the molecule to prevent the hydroxyl group from participating in unwanted side reactions. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group.
類似化合物との比較
Similar Compounds
- (S)-4-((Trimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
- (S)-4-((Triisopropylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
- (S)-4-((Tert-butyldiphenylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
Uniqueness
The uniqueness of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL lies in its balance between steric hindrance and stability. The TBDMS group provides sufficient steric protection to the hydroxyl group while being relatively easy to remove under mild conditions. This makes it a versatile protecting group in organic synthesis.
特性
分子式 |
C15H24O2Si |
|---|---|
分子量 |
264.43 g/mol |
IUPAC名 |
(1S)-4-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-8-6-7-11-12(14)9-10-13(11)16/h6-8,13,16H,9-10H2,1-5H3/t13-/m0/s1 |
InChIキー |
MIOUJDQKLNIETA-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CC[C@@H]2O |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


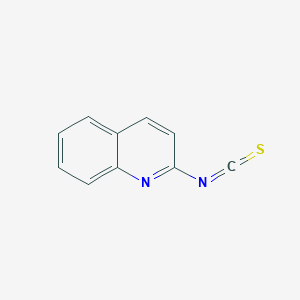
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)
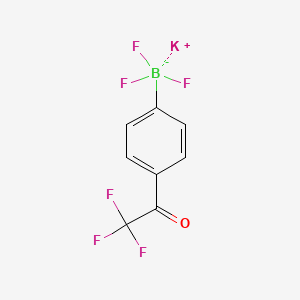
![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)
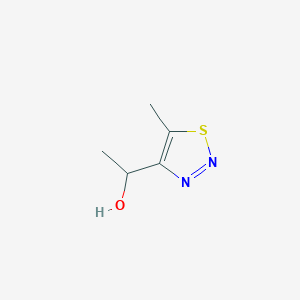
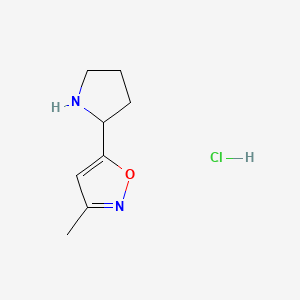
![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
